2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
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Overview
Description
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a β-ketoester or β-diketone, followed by alkylation to introduce the methyl group at the 1-position of the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
Compared to these similar compounds, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-3-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
OUTQFHQADLCSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(N=C1)C)CN |
Origin of Product |
United States |
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